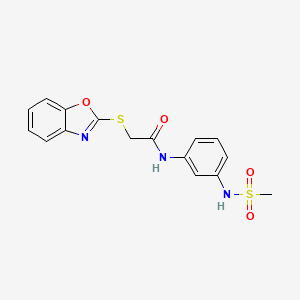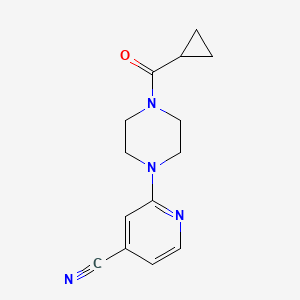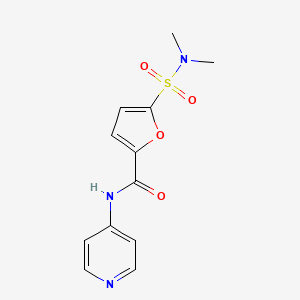![molecular formula C15H13N5O2 B6577124 1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1206989-97-0](/img/structure/B6577124.png)
1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N5O2 and its molecular weight is 295.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.10692467 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a pyrazole scaffold, like the one in our compound, have a wide range of applications in medicinal chemistry and drug discovery .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, including h-atom abstraction rather than electron-transfer reactions .
Biochemical Pathways
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The target hydrazine-coupled pyrazole derivatives were synthesized by employing nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives .
Pharmacokinetics
Similar compounds have been reported to exhibit improved pharmacokinetic profiles .
Result of Action
Some pyrazole derivatives have shown cytotoxic effects in certain cell lines, activating autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Properties
IUPAC Name |
1-methyl-6-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-20-14(21)7-6-13(19-20)15(22)17-11-4-2-10(3-5-11)12-8-9-16-18-12/h2-9H,1H3,(H,16,18)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFJHRUMRXIPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)


![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)


![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B6577102.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577110.png)
![2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide](/img/structure/B6577119.png)
![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6577129.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6577138.png)
